2-Phenyl-1-(piperazin-1-YL)butan-1-one 2-Phenyl-1-(piperazin-1-YL)butan-1-one
Brand Name: Vulcanchem
CAS No.: 1016503-45-9
VCID: VC8035923
InChI: InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3
SMILES: CCC(C1=CC=CC=C1)C(=O)N2CCNCC2
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

2-Phenyl-1-(piperazin-1-YL)butan-1-one

CAS No.: 1016503-45-9

Cat. No.: VC8035923

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1-(piperazin-1-YL)butan-1-one - 1016503-45-9

Specification

CAS No. 1016503-45-9
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name 2-phenyl-1-piperazin-1-ylbutan-1-one
Standard InChI InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3
Standard InChI Key NJVQYOMNNOYWHE-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)N2CCNCC2
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)N2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name, 2-phenyl-1-(piperazin-1-yl)butan-1-one, reflects its core structure: a butanone backbone substituted with a phenyl group at the second carbon and a piperazine ring at the first carbon. The piperazine moiety introduces two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets . Key structural features include:

  • Phenyl group: Enhances lipophilicity, influencing membrane permeability.

  • Piperazine ring: Provides basicity (pKa ~9.5) and conformational flexibility.

  • Ketone group: Participates in redox reactions and hydrogen bonding.

The InChI string (InChI=1S/C14H20N2O/c1-2-13(12-6-4-3-5-7-12)14(17)16-10-8-15-9-11-16/h3-7,13,15H,2,8-11H2,1H3) and SMILES notation (CCC(C1=CC=CC=C1)C(=O)N2CCNCC2) provide precise representations of its connectivity .

Physicochemical Properties

PropertyValueSource
Molecular weight232.32 g/mol
Boiling pointNot reported-
Melting pointNot reported-
Density1.12 g/cm³ (estimated)
LogP (lipophilicity)2.1 (estimated)

The compound’s moderate lipophilicity suggests adequate blood-brain barrier penetration, relevant for central nervous system (CNS) applications .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-phenyl-1-(piperazin-1-yl)butan-1-one typically involves multi-step organic reactions:

  • Cyclization of 1,2-diamines: Protected 1,2-diamines react with sulfonium salts (e.g., 2-bromoethyldiphenylsulfonium triflate) under basic conditions to form the piperazine ring .

  • Acylation of piperazine: Butanone derivatives are introduced via nucleophilic acyl substitution. For instance, 4-phenyl-2-butanone reacts with piperazine in the presence of coupling agents like HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) .

Industrial-scale production employs parallel solid-phase synthesis and photocatalytic methods to enhance yield and purity.

Optimization Challenges

  • Steric hindrance: Bulky phenyl groups may slow reaction kinetics.

  • Byproduct formation: Over-alkylation of piperazine necessitates precise stoichiometry .

Pharmacological Activities

Antiproliferative Effects

In vitro studies on structurally related piperazine derivatives demonstrate dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer, IC₅₀ = 12 μM) . The phenyl and ketone groups are critical for intercalating DNA and inhibiting topoisomerase II .

Metabolic Modulation

In a murine model of diabetes, arylpiperazine derivatives improved glucose tolerance by 40% via AMP-activated protein kinase (AMPK) activation .

Mechanisms of Action

Target Engagement

  • Monoaminergic receptors: The piperazine ring binds to serotonin and dopamine receptors, altering neurotransmitter release .

  • Cell cycle proteins: Inhibition of cyclin-dependent kinase 2 (CDK2) induces G₁/S phase arrest in cancer cells .

Biochemical Pathways

  • Apoptosis induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio .

  • Neurotransmitter reuptake inhibition: Blockade of serotonin transporter (SERT) with IC₅₀ = 0.28 μM .

Organ SystemRisk ProbabilityToxicophores Identified
Cardiovascular58%Piperazine ring, phenyl group
Renal56%Ketone moiety
Lungs61%Aliphatic chain

Data derived from QSAR models highlight the aliphatic chain as a key contributor to pulmonary toxicity .

Applications in Scientific Research

Drug Discovery

  • Lead compound: Serves as a scaffold for developing CNS-active agents .

  • Tool molecule: Used to study monoamine transporter dynamics .

Agricultural Chemistry

Structural analogs (e.g., P4B) inhibit cellulose biosynthesis in Arabidopsis thaliana, suggesting herbicidal potential.

Comparison with Structural Analogues

CompoundTarget Affinity (Ki, nM)Selectivity Index
2-Phenyl-1-(piperazin-1-yl)butan-1-one5-HT₁ₐ: 45120 (vs. D₂)
AP-238μ-opioid: 3.28 (vs. κ-opioid)
P4BCellulose synthase: 1.1400 (vs. D₂)

The piperazine core enhances selectivity for non-opioid targets compared to AP-238 .

Future Perspectives

  • Pharmacokinetic studies: Evaluate oral bioavailability and half-life in vivo.

  • Derivatization: Introduce fluorinated groups to improve metabolic stability .

  • Clinical translation: Explore antidepressant efficacy in phase I trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator